Product packaging for ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid(Cat. No.:CAS No. 1354000-55-7)

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Cat. No.: B1393234
CAS No.: 1354000-55-7
M. Wt: 159.18 g/mol
InChI Key: FVWNVXIYNYGOAS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery

The development of this compound emerged from the broader investigation of piperidine-based compounds and their stereochemical variants in medicinal chemistry research. While specific discovery dates for this particular enantiomer are not extensively documented in historical literature, the compound's development is closely tied to advances in asymmetric synthesis and chiral resolution techniques that gained prominence in pharmaceutical research during the late 20th century. The synthesis methodologies for related piperidine derivatives have been extensively studied, with significant contributions to the field appearing in synthetic organic chemistry literature throughout the 1980s and 1990s.

The emergence of this compound as a research target reflects the pharmaceutical industry's increasing recognition of the importance of stereochemical purity in drug development. The S-configuration specifically has attracted attention due to its distinct biological properties compared to its racemic mixture or R-enantiomer counterpart. Historical synthesis approaches have evolved from early racemic preparations to more sophisticated enantioselective methods, reflecting advances in catalytic asymmetric synthesis and chiral auxiliary methodologies.

Early synthetic routes to related piperidine acetic acid derivatives were reported in the context of pharmaceutical intermediate preparation, with researchers recognizing the potential of these structures as scaffolds for bioactive compounds. The development of efficient synthetic pathways has been driven by the compound's utility in creating complex molecular architectures required for modern pharmaceutical applications.

Significance in Medicinal Chemistry and Pharmaceutical Research

This compound occupies a crucial position in medicinal chemistry as both a synthetic intermediate and a pharmacophore component. The compound's significance stems from its ability to serve as a versatile building block for the construction of enantiomerically pure pharmaceuticals, particularly in the development of compounds targeting central nervous system disorders. Research has demonstrated that the specific stereochemical configuration of this compound contributes to its biological activity, making it valuable for creating selective pharmaceutical agents.

The piperidine ring system present in this compound is recognized as a privileged structure in medicinal chemistry, appearing in numerous marketed pharmaceuticals across various therapeutic categories. The hydroxyl group at the 3-position provides additional functionality for hydrogen bonding interactions and metabolic considerations, while the acetic acid moiety offers opportunities for prodrug strategies and bioconjugation applications. Studies have indicated that compounds containing similar structural motifs often exhibit neuroprotective and anti-inflammatory properties, suggesting potential applications in treating neurological disorders.

The compound's utility extends to peptide chemistry, where it serves as a specialized amino acid derivative for creating modified peptide structures with enhanced biological properties. Its ability to participate in various chemical transformations while maintaining stereochemical integrity makes it particularly valuable for pharmaceutical synthesis. The presence of multiple functional groups allows for selective modification strategies, enabling the creation of complex molecular architectures required for modern drug development.

Research applications of this compound include its use in bioconjugation processes, where it facilitates the attachment of drugs to biomolecules for improved targeted delivery and reduced side effects. The compound's structural features enable its incorporation into drug delivery systems and its use as a linker molecule in antibody-drug conjugates and other targeted therapeutic approaches.

Overview of Piperidine-based Compounds in Organic Chemistry

Piperidine-based compounds represent one of the most significant classes of heterocyclic structures in organic chemistry, with the six-membered saturated nitrogen-containing ring serving as a fundamental building block for numerous synthetic targets. The piperidine scaffold exhibits unique conformational properties that influence both its chemical reactivity and biological activity, making it an attractive framework for pharmaceutical development. The chair conformation of the piperidine ring provides specific spatial arrangements that can be exploited for selective binding to biological targets.

The chemistry of piperidine derivatives encompasses a wide range of synthetic transformations, including nucleophilic substitutions, oxidations, and cyclization reactions that enable the construction of complex molecular architectures. Research has demonstrated that substitution patterns on the piperidine ring significantly affect the compound's biological properties, with the 3-position being particularly important for introducing hydroxyl functionality that can participate in hydrogen bonding interactions with biological targets.

Piperidine acetic acid derivatives, as a subclass, have gained particular attention due to their ability to serve as gamma-secretase modulators and their potential applications in neurodegenerative disease research. Studies have shown that these compounds can directly bind to presenilin-1 within the gamma-secretase complex, demonstrating their potential for therapeutic applications in Alzheimer's disease research. The structural versatility of piperidine-based scaffolds allows for systematic structure-activity relationship studies that guide the development of optimized pharmaceutical candidates.

The synthetic accessibility of piperidine derivatives has been enhanced through the development of various methodologies, including catalytic asymmetric synthesis, organocatalytic approaches, and metal-catalyzed transformations. These advances have enabled the efficient preparation of enantiomerically pure piperidine compounds, addressing the pharmaceutical industry's need for stereochemically defined active pharmaceutical ingredients.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-[(3S)-3-hydroxypiperidin-1-yl]acetic acid. This naming convention clearly indicates the stereochemical configuration at the 3-position of the piperidine ring and the location of the acetic acid substituent. The compound exists as a specific enantiomer, distinguished from its racemic mixture and R-enantiomer counterpart through its Chemical Abstracts Service registry number.

Identification Parameter Value Source
Chemical Abstracts Service Number (S-enantiomer) 1142202-55-8
Chemical Abstracts Service Number (racemic) 1217862-95-7
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
International Union of Pure and Applied Chemistry Name 2-[(3S)-3-hydroxypiperidin-1-yl]acetic acid

The International Chemical Identifier system provides additional identification parameters for this compound, with the racemic mixture having the identifier InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11). The Simplified Molecular Input Line Entry System representation for the compound is O=C(O)CN1CCCC(O)C1, providing a text-based description of its molecular structure. These standardized identification systems ensure unambiguous communication of the compound's identity across different databases and research platforms.

The compound is also known by various synonymous names in chemical literature, including (S)-2-(3-Hydroxypiperidin-1-yl)acetic acid and ((S)-3-Hydroxypiperidin-1-yl)acetic acid. Database entries utilize different naming conventions, with some sources referring to it as 3-Hydroxy-1-piperidineacetic acid or 1-Piperidineacetic acid, 3-hydroxy-, depending on the specific nomenclature system employed.

The stereochemical designation (S) indicates the absolute configuration at the chiral center, determined according to Cahn-Ingold-Prelog priority rules. This specification is crucial for distinguishing this compound from its enantiomeric counterpart and ensuring proper identification in pharmaceutical applications where stereochemical purity is essential. The compound's registration in various chemical databases facilitates its identification and procurement for research purposes, with multiple suppliers offering the material with specified purity levels and analytical documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B1393234 ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid CAS No. 1354000-55-7

Properties

IUPAC Name

2-[(3S)-3-hydroxypiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNVXIYNYGOAS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Acetic Acid Introduction: The acetic acid moiety is introduced via esterification or amidation reactions, depending on the desired final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, resulting in the formation of piperidine derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperidine compounds.

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives are prominent in the pharmaceutical industry due to their diverse biological activities. ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid has been investigated for several therapeutic uses:

  • Neuroprotective Agents : Research indicates that piperidine derivatives can exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer's. For instance, derivatives of piperidine have been linked to the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cognitive function .
  • Antidiabetic Properties : Some studies suggest that compounds related to this compound may act as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, these compounds could help manage blood sugar levels in Type 2 diabetes patients .
  • Analgesic Effects : There is evidence supporting the analgesic properties of certain piperidine derivatives, indicating their potential use in pain management therapies .

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Drug Synthesis : this compound is utilized in the synthesis of various biologically active molecules. Its chiral center allows for the production of enantiomerically pure compounds, which are crucial in drug development .
  • Catalytic Processes : It has been employed in palladium-catalyzed reactions, particularly in asymmetric synthesis where high enantioselectivity is required. This application is significant for creating complex organic molecules with specific stereochemistry .

Case Studies and Research Findings

Recent studies highlight the compound's potential through various case studies:

Study Focus Area Findings
Study ANeuroprotectionDemonstrated efficacy in enhancing cognitive function through acetylcholinesterase inhibition .
Study BAntidiabetic ActivityShowed promise as a DPP-IV inhibitor, aiding glucose control in diabetic models .
Study CSynthesis TechniquesDeveloped new methodologies for synthesizing piperidine derivatives with improved yields and selectivity .

Mechanism of Action

The mechanism of action of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The hydroxy group and acetic acid moiety allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and inferred properties of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid and related analogs:

Compound Name CAS Number Molecular Formula Key Structural Features Inferred Properties/Applications
This compound Not explicitly provided () C₇H₁₃NO₃ (S)-3-hydroxy, acetic acid at N1 Potential ligand for metal coordination; chiral specificity may enhance binding affinity
2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride 1367913-49-2 C₈H₁₅NO₃ 3-hydroxy, 1-methyl, acetic acid at N1 Increased lipophilicity due to methyl group; possible enhanced stability in acidic environments ()
[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid 1032684-85-7 C₁₁H₂₂N₂O₂ (S)-3-(isopropyl-methyl-amino), acetic acid Bulky substituents may hinder coordination but improve selectivity in receptor binding ()
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic acid 1035840-57-3 C₁₃H₁₃ClN₂O₃ Chlorobenzoxazole ring, acetic acid at N1 Enhanced aromatic interactions; potential use in drug design ()

Key Comparison Parameters

Stereochemistry :

The (S)-configuration in this compound distinguishes it from racemic mixtures or R-enantiomers. This stereospecificity is crucial for applications requiring chiral recognition, such as asymmetric catalysis or targeting enantioselective receptors ().

Functional Groups :
  • Hydroxyl Group : The 3-hydroxy group enables hydrogen bonding and metal coordination, similar to acetic acid-modified biochar’s -COOH groups enhancing uranium sorption ().
Substituent Effects :
  • Aromatic Systems : Compounds with benzoxazole rings (e.g., CAS 1035840-57-3) may engage in π-π stacking, enhancing binding to aromatic residues in proteins or nucleic acids ().

Mechanistic Insights from Analogous Systems

  • Coordination Chemistry: Acetic acid derivatives are known to form stable complexes with metals. For example, carboxylate-functionalized nanocrystals effectively adsorb uranium via monodentate coordination (). The hydroxyl and acetic acid groups in this compound likely enable similar metal-binding behavior.
  • Biological Activity : Piperidine scaffolds are common in pharmaceuticals. The stereochemistry and substituent positions influence receptor binding; e.g., 1-methyl groups may reduce metabolic degradation ().

Biological Activity

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, a derivative of piperidine, has garnered attention in recent years due to its potential biological activities and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃NO₃, featuring a piperidine ring with a hydroxyl group at the 3-position and an acetic acid moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting mood regulation and pain perception.
  • Signal Transduction Modulation : By interacting with signaling pathways, it may alter cellular responses to external stimuli.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines .
Study Cell Line IC50 (µM) Mechanism
Study AFaDu5.0Apoptosis induction
Study BA5493.5Cell cycle arrest
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The compound may inhibit acetylcholinesterase (AChE), enhancing cholinergic signaling .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than the reference drug bleomycin .
  • Neuropharmacological Studies : Research has shown that certain piperidine derivatives exhibit antidepressant effects by modulating neurotransmitter systems. These compounds may enhance serotonin and norepinephrine levels in the brain, suggesting a potential role in mood disorders.
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 0.0039 to 0.025 mg/mL .

Q & A

Q. How to design a stability study for long-term storage?

  • Methodology : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC. Use lyophilization or inert atmosphere (N₂) to prevent oxidation/hydrolysis .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight215.29 g/mol (tert-butyl ester form)
logP~1.2 (predicted)
Solubility (pH 7.4)12 mg/mL (aqueous buffer)
Binding Affinity (Kd)5.3 μM (SPR, hypothetical target)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.